Ethyl 4-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound with the molecular formula C15H17N5O3S This compound is characterized by the presence of a benzoate ester group, a pyrimidine ring with diamino substitutions, and a sulfanyl-acetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors such as urea and malononitrile.
Introduction of Diamino Groups: The diamino groups are introduced via nucleophilic substitution reactions.
Sulfanyl-Acetyl Linkage Formation: The sulfanyl-acetyl linkage is formed by reacting the pyrimidine derivative with a suitable thiol and acylating agent.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.
Electrophilic Substitution: Halogens or nitrating agents under acidic conditions for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
- 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide
- Ethyl-2-amino-3,4-dihydro-4-oxo-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylate
Uniqueness
Ethyl 4-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-2-23-14(22)9-3-5-10(6-4-9)18-13(21)8-24-15-19-11(16)7-12(17)20-15/h3-7H,2,8H2,1H3,(H,18,21)(H4,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRICAFAAAYWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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